
3-Phenyl-3-(trifluoromethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-3-(trifluoromethyl)morpholine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazines. TFMPP is a popular research chemical that is used in various scientific studies due to its unique properties. It was first synthesized in the 1970s and has since been used in several scientific studies, particularly in the field of pharmacology.
Mecanismo De Acción
3-Phenyl-3-(trifluoromethyl)morpholine acts as a partial agonist at the 5-HT1A serotonin receptor. It also acts as an agonist at the 5-HT2A and 5-HT2C serotonin receptors. This mechanism of action is similar to that of other serotonin receptor agonists, such as LSD and psilocybin.
Biochemical and Physiological Effects
3-Phenyl-3-(trifluoromethyl)morpholine has been shown to produce a range of biochemical and physiological effects. These effects include changes in heart rate, blood pressure, body temperature, and respiration rate. 3-Phenyl-3-(trifluoromethyl)morpholine has also been shown to produce changes in mood, perception, and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Phenyl-3-(trifluoromethyl)morpholine in lab experiments is its ability to selectively activate specific serotonin receptors. This allows researchers to study the effects of serotonin receptor activation on various physiological and biochemical processes. However, one limitation of using 3-Phenyl-3-(trifluoromethyl)morpholine in lab experiments is its potential for producing unwanted side effects, such as changes in heart rate and blood pressure.
Direcciones Futuras
There are several future directions for research involving 3-Phenyl-3-(trifluoromethyl)morpholine. One area of interest is the potential use of 3-Phenyl-3-(trifluoromethyl)morpholine in treating various psychiatric disorders, such as anxiety and depression. Another area of interest is the development of new drugs that target specific serotonin receptors, such as the 5-HT1A receptor. Additionally, further research is needed to better understand the long-term effects of 3-Phenyl-3-(trifluoromethyl)morpholine on the central nervous system.
Métodos De Síntesis
3-Phenyl-3-(trifluoromethyl)morpholine is synthesized using a two-step process. The first step involves the reaction of phenylmagnesium bromide with trifluoroacetaldehyde to form 3-phenyl-3-(trifluoromethyl)propanal. The second step involves the reaction of the propanal with morpholine to form 3-Phenyl-3-(trifluoromethyl)morpholine.
Aplicaciones Científicas De Investigación
3-Phenyl-3-(trifluoromethyl)morpholine has been used in several scientific studies due to its unique pharmacological properties. It has been studied for its effects on the central nervous system, particularly its ability to act as a serotonin receptor agonist. 3-Phenyl-3-(trifluoromethyl)morpholine has also been studied for its potential use in treating various psychiatric disorders, including anxiety and depression.
Propiedades
IUPAC Name |
(3S)-3-phenyl-3-(trifluoromethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)10(8-16-7-6-15-10)9-4-2-1-3-5-9/h1-5,15H,6-8H2/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBVPIVVXPSBEY-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)(C2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@](N1)(C2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-phenyl-3-(trifluoromethyl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2457254.png)

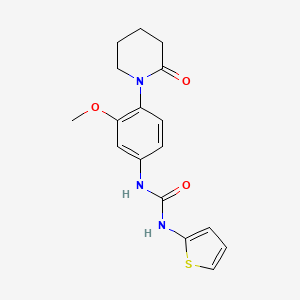
![4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B2457261.png)
![6-(4-fluorophenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2457263.png)
![7-azepan-1-yl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2457265.png)
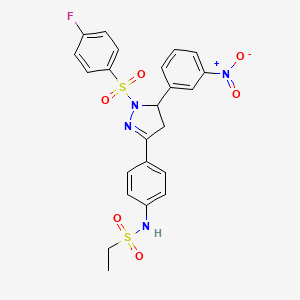
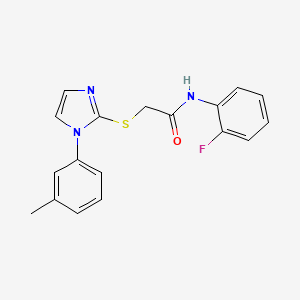
![2-(2-Naphthamido)-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide](/img/structure/B2457269.png)
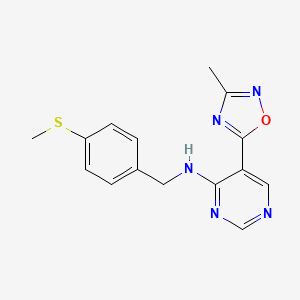
![6-methyl-5-(4-methyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)imidazo[2,1-b]thiazole](/img/structure/B2457271.png)

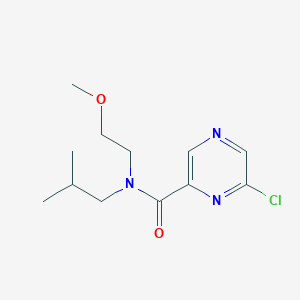
![7-Ethyl-1-(2-methoxyethyl)-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2457276.png)